molecular formula C17H17ClN2O3 B5236445 N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)ethanediamide

N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)ethanediamide

Cat. No. B5236445
M. Wt: 332.8 g/mol
InChI Key: QDQAMXLKHDIPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)ethanediamide is a chemical compound that belongs to the family of benzamides. It is commonly referred to as CB-13 and has been the subject of scientific research due to its potential therapeutic applications. In

Scientific Research Applications

CB-13 has been studied for its potential therapeutic applications in a variety of areas, including pain management, cancer treatment, and neurological disorders. It has been shown to have analgesic properties, with studies indicating that it may be effective in treating chronic pain conditions such as neuropathic pain. Additionally, CB-13 has demonstrated anti-cancer properties, with studies showing that it may be effective in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of CB-13 is not fully understood, but it is believed to act on the endocannabinoid system. Specifically, CB-13 is thought to bind to the CB2 receptor, which is primarily found in the immune system and peripheral tissues. This binding may lead to the activation of various signaling pathways, resulting in the observed effects of CB-13.
Biochemical and Physiological Effects:
CB-13 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may contribute to its analgesic and anti-cancer properties. Additionally, CB-13 has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of CB-13 for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, CB-13 is relatively stable and can be stored for extended periods of time. However, one limitation of CB-13 is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on CB-13. One area of interest is the development of CB-13 analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of CB-13 and its potential therapeutic applications. Finally, there is a need for more studies on the safety and toxicity of CB-13, particularly with regard to its potential use in humans.
Conclusion:
In conclusion, CB-13 is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have analgesic and anti-cancer properties, as well as potential use in the treatment of neurological disorders. While there is still much to be learned about CB-13, it has the potential to be a valuable tool in the development of new treatments for a variety of conditions.

Synthesis Methods

CB-13 can be synthesized using a multi-step process starting with the reaction between 4-chlorobenzyl chloride and 4-ethoxyaniline to form N-(4-chlorobenzyl)-4-ethoxyaniline. This intermediate is then reacted with ethylenediamine to form CB-13.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-2-23-15-9-7-14(8-10-15)20-17(22)16(21)19-11-12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQAMXLKHDIPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-N'-(4-ethoxyphenyl)oxamide

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